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Compound of Interest

Compound Name:
4-Bromo-1-(thiophen-3-

ylmethyl)-1H-pyrazole

CAS No.: 1179298-72-6

Cat. No.: B3185596

Get Quote

Executive Summary
This guide provides a technical analysis of the crystal structure and physicochemical properties

of 1-substituted-4-bromopyrazoles. Targeted at medicinal chemists and crystallographers, it

compares the structural consequences of the 4-bromo substituent against chloro- and iodo-

analogs. Key findings highlight that while 4-bromo-1H-pyrazole forms isostructural trimeric

hydrogen-bonding motifs with its chloro-analog, the iodo-variant diverges into catemeric chains.

[1] Furthermore, N1-substitution dramatically alters these networks: 1-methyl-4-bromopyrazole

exists as a liquid at room temperature, whereas 1-phenyl derivatives crystallize with distinct

-stacking and halogen-bonding architectures valuable for structure-activity relationship (SAR)
studies.

Comparative Crystallography: The Halogen Effect
The structural utility of 4-halopyrazoles lies in their ability to act as "magic bullets" for

biochemical structure determination, leveraging the polarizability of the halogen atom to form

directed interactions.
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Core Scaffold Architecture (Unsubstituted N1)
The crystal packing of 4-substituted pyrazoles is dictated by the competition between the

strong Hydrogen Bond (HB) donor/acceptor sites (

) and the Halogen Bond (XB) potential of the C4-substituent.
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Analysis:

The Trimer vs. Catemer Divergence: 4-Bromo-1H-pyrazole crystallizes in the orthorhombic

system forming cyclic trimers (

graph set). This contrasts sharply with the 4-iodo analog, which forms infinite catemeric
chains. The bromine atom is not large enough to disrupt the planar trimeric preference seen
in the chloro- analog, whereas the iodine atom's steric bulk and high polarizability force a
rearrangement into chains to maximize dispersion forces.

Halogen Bonding (XB): In 4-bromopyrazole, the bromine atom participates in weak

or

interactions. However, these are secondary to the dominant

hydrogen bond network.
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N1-Substitution: Steric & Electronic Modulation
Substituting the N1 position removes the primary H-bond donor, forcing the crystal lattice to rely

on dipolar interactions,

-stacking, and halogen bonding.

1-Methyl-4-bromopyrazole:

Physical State: Liquid at room temperature (bp 185–188 °C).[2][3]

Implication: The removal of the H-bond donor (

) and the small size of the methyl group prevents the formation of a stable crystal lattice at
ambient conditions, unlike the unsubstituted parent.

1-Phenyl-4-bromopyrazole:

Physical State: Solid (mp ~97 °C).

Structure: The phenyl ring introduces significant

-surface area. Crystal structures of derivatives (e.g., 3-(4-bromophenyl)-1-phenyl-1H-
pyrazole) reveal that packing is driven by

interactions (if carbonyls are present) and

interactions. The phenyl ring is typically twisted relative to the pyrazole plane (torsion
angle ~20-40°) to minimize steric clash, disrupting potential planarity.

Halogen Bonding Profile
The "sigma-hole" on the bromine atom in 4-bromopyrazoles is a critical feature for ligand-

protein binding.

Interaction Strength: Rotational spectroscopy and ab initio calculations indicate that 4-

bromopyrazole forms halogen bonds comparable in strength to

and
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.[4][5]

Geometry: The

angle is typically near 180°, characteristic of sigma-hole interactions.

Comparison:

Br vs. I: The iodine analog forms significantly stronger halogen bonds due to a larger,

more positive sigma-hole.

Br vs. Cl: The chlorine analog has a negligible sigma-hole in this electronic environment,

making it a poor halogen bond donor.

Diagram: Halogen Bonding & Packing Logic
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Caption: Decision tree illustrating how halogen identity and N-substitution dictate the

supramolecular assembly of pyrazoles.
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Experimental Protocols
Synthesis of 1-Substituted-4-Bromopyrazoles
This protocol describes a regioselective, one-pot synthesis suitable for generating diverse

derivatives.

Reagents:

1,3-Diketone (or equivalent synthon)

Arylhydrazine (e.g., Phenylhydrazine)

Brominating Agent (N-Bromosaccharin or NBS)

Catalyst: Silica-supported

(SSA)

Workflow:

Mixing: Combine 1,3-diketone (1.0 equiv) and arylhydrazine (1.0 equiv) in a mortar.

Catalysis: Add SSA catalyst (5 mol%). Grind at Room Temperature (RT) for 5-10 mins.

Bromination: Add N-bromosaccharin (1.0 equiv). Continue grinding for 10-15 mins until TLC

shows consumption of the intermediate pyrazole.

Work-up: Add

-hexane (10 mL) to the solid mixture. Filter to remove the catalyst and saccharin byproduct
(insoluble in hexane).

Purification: Evaporate the filtrate to obtain the 4-bromopyrazole. Recrystallize from

EtOH/Water if necessary.

Diagram: Synthesis Workflow
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Caption: Solvent-free, one-pot regioselective synthesis workflow for 4-bromopyrazoles.

Crystallization Protocol
To obtain X-ray quality crystals of solid derivatives (e.g., 1-phenyl-4-bromopyrazole):

Solvent Selection: Use a solvent with moderate polarity. Dimethylformamide (DMF) or

Ethanol/Water mixtures are preferred.

Method: Slow evaporation. Dissolve 20 mg of the compound in minimal hot solvent. Filter

through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes,

and allow to stand at RT for 3-7 days.

Note: For 1-unsubstituted analogs, sublimation can occur; seal vials tightly if not evaporating.

Data Summary: Physicochemical Properties
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Property
4-Bromo-1H-
pyrazole

1-Methyl-4-
bromopyrazole

1-Phenyl-4-
bromopyrazole

CAS Number 2075-45-8 15803-02-8 15115-58-9

Formula

MW ( g/mol ) 146.97 161.00 223.07

Physical State (RT) Solid Liquid Solid

Melting Point 93–96 °C < 25 °C 97–98 °C

Boiling Point 250–260 °C 185–188 °C N/A

Crystal System Orthorhombic N/A (Liquid)
Monoclinic

(Derivatives)

Space Group
Pnma (Isostructural w/

Cl)
N/A P2_1/c or P2/n

Key H-Bond (Trimer) None Weak
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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